molecular formula C9H19Cl B13174041 1-Chloro-2,2,3,4-tetramethylpentane

1-Chloro-2,2,3,4-tetramethylpentane

Cat. No.: B13174041
M. Wt: 162.70 g/mol
InChI Key: QHZDQQMXRONGBE-UHFFFAOYSA-N
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Description

1-Chloro-2,2,3,4-tetramethylpentane is an organic compound with the molecular formula C9H19Cl It is a chlorinated derivative of tetramethylpentane, characterized by the presence of a chlorine atom attached to the first carbon of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2,2,3,4-tetramethylpentane can be synthesized through the chlorination of 2,2,3,4-tetramethylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or heat to initiate the free radical chlorination process. The reaction proceeds through three main steps: initiation, propagation, and termination .

    Initiation: The chlorine molecule dissociates into two chlorine radicals under the influence of UV light or heat.

    Propagation: The chlorine radical abstracts a hydrogen atom from 2,2,3,4-tetramethylpentane, forming a carbon radical. This carbon radical then reacts with another chlorine molecule to form this compound and another chlorine radical.

    Termination: The reaction is terminated when two radicals combine to form a stable molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors where chlorine gas and 2,2,3,4-tetramethylpentane are introduced, and the reaction is maintained under controlled conditions of temperature and pressure to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,2,3,4-tetramethylpentane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2).

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3) can replace the chlorine atom in this compound. The reaction conditions vary depending on the nucleophile and the desired product.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.

Major Products Formed

    Substitution Reactions: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.

    Elimination Reactions: The major products are alkenes, such as 2,2,3,4-tetramethyl-1-pentene.

Scientific Research Applications

1-Chloro-2,2,3,4-tetramethylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2,2,3,4-tetramethylpentane in chemical reactions involves the formation of a carbon-chlorine bond, which can be cleaved under appropriate conditions to form reactive intermediates such as carbocations or radicals. These intermediates then participate in further chemical transformations, leading to the formation of various products .

Comparison with Similar Compounds

1-Chloro-2,2,3,4-tetramethylpentane can be compared with other chlorinated alkanes such as:

  • 1-Chloro-2,2,4,4-tetramethylpentane
  • 3-Chloro-2,2,4,4-tetramethylpentane
  • 2-Chloro-2,3,4,4-tetramethylpentane

Uniqueness

The unique structure of this compound, with the chlorine atom attached to the first carbon, imparts distinct reactivity compared to its isomers. This positional difference influences the compound’s chemical behavior, making it suitable for specific applications where other isomers may not be as effective .

Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

1-chloro-2,2,3,4-tetramethylpentane

InChI

InChI=1S/C9H19Cl/c1-7(2)8(3)9(4,5)6-10/h7-8H,6H2,1-5H3

InChI Key

QHZDQQMXRONGBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)(C)CCl

Origin of Product

United States

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